5-Chloro-4-(trifluoromethyl)picolinic acid

Descripción

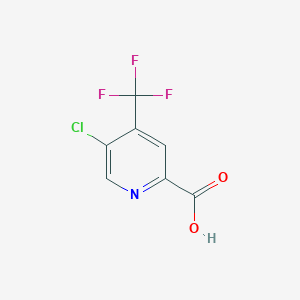

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECDOBROYTMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458359 | |

| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796090-31-8 | |

| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-(trifluoromethyl)picolinic acid CAS number 796090-31-8

The following is an in-depth technical guide on 5-Chloro-4-(trifluoromethyl)picolinic acid, structured for researchers and drug development professionals.

CAS Number: 796090-31-8 Synonyms: 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid[1][2]

Executive Summary

5-Chloro-4-(trifluoromethyl)picolinic acid (CAS 796090-31-8) is a high-value pyridine building block employed in the synthesis of advanced agrochemicals and pharmaceuticals.[2] Its structural uniqueness lies in the specific substitution pattern: a carboxylic acid at C2, a trifluoromethyl group at C4, and a chlorine atom at C5.[2] This arrangement offers a "privileged scaffold" for medicinal chemistry, combining the metabolic stability and lipophilicity of the –CF₃ group with the orthogonal reactivity of the aryl chloride (for cross-coupling) and the carboxylic acid (for amide/ester formation).[2] It is notably distinct from its isomer, the fluopicolide metabolite (3-chloro-5-(trifluoromethyl)picolinic acid), and serves as a critical intermediate for next-generation kinase inhibitors and herbicides.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Data |

| CAS Number | 796090-31-8 |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity Grade | Typically ≥98% (HPLC) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water |

| pKa (Calculated) | ~2.2 (Carboxylic acid), Pyridine N is weakly basic due to EWGs |

| LogP (Predicted) | ~2.2 |

Synthesis & Production Methodologies

The synthesis of CAS 796090-31-8 requires precise regiocontrol to install the substituents.[2] Two primary routes are recognized in process chemistry: the Sandmeyer-Nitrile Route (Laboratory Scale) and the Directed Lithiation Route (Scale-up Potential).[2]

Route A: The Sandmeyer-Nitrile Pathway (Recommended)

This route utilizes the commercially available precursor 2-amino-5-chloro-4-(trifluoromethyl)pyridine (CAS 1095823-39-4).[2] It is preferred for laboratory synthesis due to the high fidelity of the functional group interconversion.[2]

-

Diazotization & Cyanation: The 2-amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in acid, followed by a Sandmeyer reaction with copper(I) cyanide (CuCN) to yield 5-chloro-4-(trifluoromethyl)picolinonitrile .[2]

-

Hydrolysis: The nitrile intermediate undergoes acid-catalyzed hydrolysis (e.g., HCl or H₂SO₄) or base-catalyzed hydrolysis (NaOH) to convert the cyano group (–CN) into the carboxylic acid (–COOH).[2]

Route B: Directed Ortho-Lithiation

For larger scale-up where atom economy is critical, a directed lithiation strategy may be employed starting from 3-chloro-4-(trifluoromethyl)pyridine .[2]

-

Lithiation: Treatment with LDA or n-BuLi at low temperature (-78°C).[2] The C6 position (adjacent to Nitrogen) is lithiated.[2] Note that while C2 is typically most acidic, the C5-Cl and C4-CF3 substituents influence the regioselectivity.[2]

-

Carboxylation: Quenching the lithiated species with dry ice (CO₂) or ethyl chloroformate introduces the carboxylate moiety at the 2-position.[2]

Visualization of Synthesis Workflows

Figure 1: Comparative synthetic pathways. Route A (top) utilizes functional group interconversion, while Route B (bottom) relies on C-H activation.[2]

Reactivity Profile & Synthetic Utility[2]

This molecule acts as a trifunctional scaffold.[2] Understanding the reactivity hierarchy is crucial for designing synthetic sequences.[2]

The Carboxylic Acid (C2 Position)[2]

-

Reactivity: Standard carboxylic acid transformations.[2]

-

Applications:

-

Amide Coupling: Activation with HATU/EDCI allows coupling with amines to form amide libraries (common in kinase inhibitor design).[2]

-

Esterification: Conversion to methyl/ethyl esters for purification or prodrug formation.[2]

-

Reduction: Reduction with borane (BH₃·THF) yields the corresponding hydroxymethyl pyridine.[2]

-

The Aryl Chloride (C5 Position)[2]

-

Reactivity: The chlorine atom is activated for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring, further enhanced by the ortho-CF₃ group.[2]

-

Applications:

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the carbon skeleton.[2]

-

Buchwald-Hartwig Amination: Allows introduction of amino groups, crucial for modulating solubility and hERG binding in drug discovery.[2]

-

Stille/Negishi Coupling: Versatile carbon-carbon bond formation.[2]

-

The Trifluoromethyl Group (C4 Position)[2][5][8][11]

-

Reactivity: Generally chemically inert under standard conditions.[2]

-

Function:

-

Metabolic Blocking: Prevents oxidative metabolism at the C4 position (a common metabolic soft spot in pyridines).[2]

-

Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier penetration.[2]

-

Electronic Modulation: Strongly electron-withdrawing, it lowers the pKa of the pyridine nitrogen and increases the electrophilicity of the ring.[2]

-

Reactivity Logic Map

Figure 2: Functionalization map detailing the orthogonal reactivity sites of the core scaffold.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive intermediate.[2]

-

Hazard Classification (GHS):

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety is stable, but protection from moisture prevents clumping and degradation.[2]

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory.[2] Use in a fume hood to avoid inhalation of dust.[2]

References

-

Chemical Identity & Isomer Confirmation

-

Precursor Availability (2-Amino-5-chloro-4-(trifluoromethyl)pyridine)

-

General Synthesis of Trifluoromethyl-Picolinic Acids

-

Agrochemical Applications (Structural Analogues)

-

Fluopicolide Metabolites and Degradation. (Contextualizing the 3-chloro-5-CF3 isomer vs. the 5-chloro-4-CF3 target). Link

-

Sources

- 1. 127168-84-7,5-Bromoisoindoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]

- 5. 643088-07-7,2-Fluoro-6-(trifluoromethyl)benzylamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 158669-26-2,4-Iodo-2-methoxynicotinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. synchem.de [synchem.de]

- 8. 1187830-68-7,1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

physicochemical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-(trifluoromethyl)picolinic acid

Introduction

5-Chloro-4-(trifluoromethyl)picolinic acid is a halogenated pyridine derivative that serves as a critical building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1][2][3] Its structure, featuring a picolinic acid core substituted with both a chloro and a trifluoromethyl group, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of molecules, making this scaffold highly valuable for the design of bioactive agents.[2]

Molecular Structure and Identification

The unambiguous identification of 5-Chloro-4-(trifluoromethyl)picolinic acid is the foundational step for all subsequent characterization. The molecule's identity is defined by its unique combination of atoms and their spatial arrangement.

Caption: 2D Structure of 5-Chloro-4-(trifluoromethyl)picolinic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid | N/A (Standard Nomenclature) |

| CAS Number | 796090-31-8 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][4] |

| Molecular Weight | 225.55 g/mol | [1][4][5] |

| InChI | InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10,11)4-2-12-6(5)13(14)15/h2,4H,(H,14,15) | N/A (Calculated) |

| InChIKey | SFFZGCWHRXQGTL-UHFFFAOYSA-N | N/A (Calculated) |

| SMILES | O=C(O)c1nc(cc(Cl)c1C(F)(F)F) | N/A (Calculated) |

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both laboratory and applied settings, from reaction kinetics to bioavailability. The following section outlines the key physicochemical parameters and the methodologies for their determination.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | White to off-white solid | Inferred from related picolinic acid compounds.[6][7] |

| Melting Point | Data not available | Requires experimental determination. Similar compounds melt in the 133-148 °C range.[8][9] |

| Boiling Point | Data not available | High melting point suggests decomposition may occur before boiling at atmospheric pressure. |

| Aqueous Solubility | Data not available | Requires experimental determination. Related compounds are slightly soluble in water.[8] |

| Dissociation Constant (pKa) | Data not available | Requires experimental determination. A predicted pKa for a related compound is ~3.13.[8] |

Melting Point: A Criterion for Purity

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.

Authoritative Protocol for Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry 5-Chloro-4-(trifluoromethyl)picolinic acid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.

-

Perform a second measurement with a new capillary, using a slow ramp rate (1-2 °C/min) near the expected melting point to ensure accuracy.

-

-

Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

Causality and Insights: Using a slow ramp rate is critical for allowing the system to maintain thermal equilibrium, which is necessary for an accurate measurement. The initial rapid scan prevents unnecessary analysis time while providing a target range for the precise determination.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: A Key Parameter for Bioavailability

Solubility, particularly in aqueous media, is a critical determinant of a compound's behavior in biological systems and its suitability for formulation. The presence of a polar carboxylic acid group and a nitrogen-containing heterocycle suggests some degree of aqueous solubility, while the hydrophobic trifluoromethyl and chloro groups will counteract this.

Authoritative Protocol for Determination (Shake-Flask Method, OECD 105)

-

System Preparation: Add an excess amount of 5-Chloro-4-(trifluoromethyl)picolinic acid to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed, thermostatted vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is advised to confirm the time to equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the suspension (using a filter material confirmed not to bind the analyte) to obtain a clear, saturated solution.

-

Quantification:

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Causality and Insights: The shake-flask method is considered the "gold standard" for solubility determination as it measures the compound's solubility at thermodynamic equilibrium. Using HPLC for quantification provides high specificity and sensitivity, ensuring that only the dissolved analyte is measured, free from interference from potential degradants or impurities.[11]

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa): Predicting Ionization State

The pKa value indicates the strength of the carboxylic acid. It is the pH at which the compound exists as 50% neutral (protonated) and 50% ionized (deprotonated) species. This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as the ionization state governs properties like membrane permeability and receptor binding.

Authoritative Protocol for Determination (Potentiometric Titration)

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Ensure the sample is fully dissolved.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25 °C). Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH) at a slow, constant rate. Record the pH of the solution after each addition of titrant.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the apparent pKa.

-

-

Correction (if co-solvent is used): Apply a Yasuda-Shedlovsky extrapolation or similar method to correct the apparent pKa to the value in a purely aqueous solution.

Causality and Insights: Potentiometric titration directly measures the change in proton concentration as a function of added base, providing a highly reliable pKa value. The use of an automated titrator ensures reproducible titrant addition and data logging. It is critical to use carbonate-free NaOH, as dissolved CO₂ can form carbonic acid and introduce a buffering artifact, skewing the titration curve and leading to an inaccurate pKa determination.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its structure and assessing its purity. A combination of NMR, IR, and Mass Spectrometry is essential for complete characterization. While specific spectra for this compound are not published, the expected features can be predicted based on its structure.

Authoritative Protocol for Spectroscopic Analysis

-

Sample Purity: Ensure the sample is of high purity (ideally >98%), as determined by a primary method like HPLC or qNMR, to avoid spectral artifacts.

-

NMR Analysis: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

IR Analysis: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer and acquire the spectrum.

-

Mass Spectrometry: Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water) and analyze by Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS).[12]

Expected Spectral Features:

-

¹H NMR: Two aromatic protons on the pyridine ring are expected, appearing as distinct singlets or narrowly coupled doublets in the aromatic region (δ 7.5-9.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: Seven distinct carbon signals are expected. The carboxylic carbonyl carbon will be significantly downfield (>160 ppm). The carbons attached to the electronegative Cl and CF₃ groups will also show characteristic shifts.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

FT-IR: Key absorption bands are anticipated for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).

-

Mass Spectrometry: In negative ion mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 223.97. A characteristic isotopic pattern will be visible due to the presence of one chlorine atom, with a peak at m/z 225.97 that is approximately one-third the intensity of the [M-H]⁻ peak, corresponding to the ³⁷Cl isotope.

Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

5-Chloro-4-(trifluoromethyl)picolinic acid is a valuable chemical entity with significant potential in research and development. This guide has established its fundamental identifiers and, more critically, has provided a robust framework of authoritative, step-by-step protocols for determining its core physicochemical properties. The emphasis on the causality behind experimental design empowers researchers to generate high-quality, reliable data. The empirical determination of the melting point, solubility, and pKa, combined with a comprehensive spectroscopic profile, is an indispensable prerequisite for the successful application of this compound in any scientific endeavor.

References

-

Wikipedia. Picolinic acid. [Link]

-

PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]

-

Aladdin Scientific. 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg. [Link]

-

ITRC. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. [Link]

-

PubChem. 5-Hydroxy-3-(trifluoromethyl)picolinic acid | C7H4F3NO3 | CID 129958195. [Link]

-

BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]

-

ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

ResearchGate. Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. [Link]

-

NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

-

Shanghai Nash Pharmaceutical Technology Co., Ltd. 5-Bromo-3-(trifluoromethyl)picolinic acid. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 9. 5-(三氟甲基)吡啶-2-甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-4-(trifluoromethyl)picolinic Acid

This guide provides a comprehensive technical overview of 5-Chloro-4-(trifluoromethyl)picolinic acid, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and agrochemical development. We will delve into its fundamental molecular characteristics, physicochemical properties, and practical applications, offering insights grounded in established scientific principles.

Molecular Identity and Structural Elucidation

5-Chloro-4-(trifluoromethyl)picolinic acid is a substituted derivative of picolinic acid, which is pyridine-2-carboxylic acid.[1] The structural uniqueness of this molecule arises from the specific placement of two highly electronegative substituents—a chlorine atom and a trifluoromethyl group—on the pyridine ring.

The IUPAC name for this compound is 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid.[2] Its structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position, a trifluoromethyl group at the 4-position, and a chlorine atom at the 5-position.

Key Identifiers and Molecular Formula:

| Identifier | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2][3][4] |

| Molecular Weight | 225.55 g/mol | [2][3][4] |

| CAS Number | 796090-31-8 | [2] |

| InChI Key | ZUECDOBROYTMSJ-UHFFFAOYSA-N | [4] |

The presence of the trifluoromethyl (CF₃) group is particularly significant. Fluorine's high electronegativity dramatically alters the electronic properties of the pyridine ring, which can, in turn, influence the molecule's acidity, reactivity, and biological activity.[5] This strategic fluorination is a common tactic in medicinal and agrochemical chemistry to enhance metabolic stability and binding affinity.[3][5]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid are dictated by its substituted aromatic structure. It typically appears as a solid and requires storage at 2-8°C under inert atmospheric conditions.[3][6]

Calculated Properties:

| Property | Value | Note |

| Monoisotopic Mass | 224.9804405 Da | The exact mass is crucial for high-resolution mass spectrometry analysis. |

| Topological Polar Surface Area | 50.2 Ų | This value provides an indication of the molecule's polarity and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |

| Hydrogen Bond Acceptors | 6 | Includes the nitrogen in the pyridine ring and the oxygen and fluorine atoms. |

These properties are computationally derived and provide a predictive basis for experimental design.

Spectroscopic Analysis: A Validating Workflow

Confirming the identity and purity of 5-Chloro-4-(trifluoromethyl)picolinic acid is paramount. A multi-technique spectroscopic approach is the standard for self-validating a sample.

Workflow for Spectroscopic Identification:

Caption: Workflow for compound identity and purity validation.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion, which is essential for resolving the aromatic protons.

-

Data Acquisition: Acquire a standard proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise) and the relaxation delay (D1), which should be set to at least 1-2 seconds to ensure quantitative integration if needed.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). The aromatic region (typically 7-9 ppm) should show distinct signals corresponding to the protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by a D₂O exchange experiment.

Synthesis and Reactivity

Halogenated picolinic acids are valuable intermediates. Their synthesis often involves multi-step pathways starting from more common pyridine derivatives. A common strategy involves the fluorination of a chlorinated precursor, followed by functional group manipulations.[7]

Conceptual Synthetic Pathway:

Caption: A conceptual pathway for synthesizing the target compound.

The reactivity of this molecule is centered around the carboxylic acid group, which can undergo esterification, amidation, or reduction. The pyridine ring itself can participate in nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the CF₃ and Cl groups deactivates the ring towards electrophilic attack.

Applications in Research and Development

The unique combination of a carboxylic acid handle and a halogenated, trifluoromethylated pyridine core makes this compound a valuable building block.

-

Agrochemicals: Trifluoromethylpyridines are crucial intermediates for many modern herbicides and insecticides.[5] The presence of the 5-chloro and 4-trifluoromethyl groups can enhance bioactivity and selectivity, leading to more effective and environmentally stable crop protection agents.[3][5]

-

Medicinal Chemistry: Fluorinated heterocyclic compounds are of great interest in drug discovery. The CF₃ group can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This molecule serves as a precursor for constructing more complex pharmacologically active agents.

-

PROTACs: This compound is listed as a building block for Protein Degrader technologies (like PROTACs), highlighting its utility in cutting-edge therapeutic modalities.[2]

Safety and Handling

As a laboratory chemical, 5-Chloro-4-(trifluoromethyl)picolinic acid must be handled with appropriate precautions.

GHS Hazard Information:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed, in contact with skin, or if inhaled.

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (2-8°C).[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

5-Chloro-4-(trifluoromethyl)picolinic acid is a highly functionalized heterocyclic compound with significant value in synthetic chemistry. Its molecular structure, defined by the strategic placement of chloro and trifluoromethyl groups, imparts unique physicochemical properties that are leveraged in the development of advanced agrochemicals and pharmaceuticals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers utilizing this versatile chemical building block.

References

- Aladdin Scientific. 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg.

- Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95.

- Tsukamoto, M., & Nakamura, T. (2023).

- MySkinRecipes. 5-Chloro-4-(trifluoromethyl)picolinic acid.

- BLD Pharm. 5-Chloro-4-(trifluoromethyl)picolinonitrile.

- CymitQuimica. 5-Chloro-4-(trifluoromethyl)picolinic acid.

- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- Wikipedia. Picolinic acid.

- European Patent Office. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-Chloro-4-(trifluoromethyl)picolinic acid [myskinrecipes.com]

- 4. 5-Chloro-4-(trifluoromethyl)picolinic acid | CymitQuimica [cymitquimica.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. 1156542-28-7|5-Chloro-4-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]

- 7. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

Technical Guide: Solubility Profile and Thermodynamic Analysis of 5-Chloro-4-(trifluoromethyl)picolinic Acid

The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for 5-Chloro-4-(trifluoromethyl)picolinic acid .

Executive Summary

5-Chloro-4-(trifluoromethyl)picolinic acid (CAS: 796090-31-8) is a critical halogenated pyridine intermediate, primarily utilized in the synthesis of agrochemicals (e.g., fungicides, herbicides) and pharmaceutical building blocks. Its molecular architecture features a hydrophilic carboxylic acid moiety at the C2 position, contrasted by lipophilic chlorine (C5) and trifluoromethyl (C4) substituents.

Understanding its solubility landscape is prerequisite for optimizing:

-

Recrystallization yields : Balancing solvent polarity to maximize recovery.

-

Reaction kinetics : Ensuring homogeneity in nucleophilic substitution or coupling reactions.

-

Purification : Designing effective liquid-liquid extraction (LLE) protocols.

This guide provides a predictive solubility landscape based on structural analogs, a rigorous experimental protocol for precise determination, and the thermodynamic framework required to model its behavior.

Physicochemical Profile & Solubility Landscape

Molecular Characteristics

-

Chemical Structure : Pyridine ring substituted with -COOH (C2), -CF3 (C4), and -Cl (C5).

-

Acidity (pKa) : Predicted ~2.5–3.5 (due to electron-withdrawing -CF3 and -Cl groups stabilizing the carboxylate anion).

-

Polarity : Amphiphilic. The carboxylic acid allows hydrogen bonding, while the halogenated core imparts significant lipophilicity.

Predictive Solubility Data (Analog-Based)

Note: Exact public solubility data for this specific isomer is proprietary. The following profile is derived from validated data for structural analogs such as 3,6-dichloro-2-pyridinecarboxylic acid (Clopyralid) and 4-(trifluoromethyl)nicotinic acid.

Table 1: Predicted Solubility Profile in Pure Solvents

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of carboxylic acid dimers. |

| Polar Protic | Methanol, Ethanol | High (Temp. Dependent) | H-bonding with carboxyl group. Solubility increases exponentially with |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good solvency for the pyridine core; ideal for recrystallization. |

| Chlorinated | DCM, Chloroform | Moderate | Solvates the lipophilic halogenated ring; useful for extraction. |

| Aromatic | Toluene, Xylene | Low to Moderate | Soluble at high |

| Aliphatic | Hexane, Heptane | Insoluble | Lack of polar interactions; primary Anti-solvent. |

| Aqueous | Water (pH < 2) | Insoluble | Exists as neutral free acid. |

| Aqueous | Water (pH > 7) | Soluble | Forms water-soluble carboxylate salt. |

Thermodynamic Modeling Framework

To transition from empirical data to process design, researchers must model the solubility (

Modified Apelblat Equation

The most accurate semi-empirical model for picolinic acid derivatives is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Interpretation : A positive

indicates that solubility increases with temperature, validating the use of cooling crystallization.

Experimental Protocol: Solubility Determination

Objective : Determine the precise mole fraction solubility using a self-validating Laser Monitoring Dynamic Method . This method eliminates sampling errors associated with gravimetric analysis.

Reagents & Equipment

-

Solute : 5-Chloro-4-(trifluoromethyl)picolinic acid (Purity >98%, dried).

-

Solvents : HPLC grade (Methanol, Ethanol, Ethyl Acetate, Toluene).

-

Apparatus : Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser Turbidity meter, Precision Thermometer (

K).

Step-by-Step Workflow

Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits without physical sampling.

Protocol Validation (Self-Check)

-

Hysteresis Check : Measure

during heating and -

Mass Balance : Evaporate solvent from a known aliquot at the end of the experiment. The recovered mass must match the initial input

.

Process Application: Purification Strategy

The solubility difference between the ionized salt form and the neutral acid form is the basis for high-purity isolation.

Acid-Base Purification Workflow

Because 5-Chloro-4-(trifluoromethyl)picolinic acid is an amphoteric molecule with a distinct acidic proton, it can be purified from non-acidic impurities (like non-hydrolyzed nitriles or chlorinated pyridines) using a pH-swing.

Figure 2: pH-Swing Purification Logic utilizing the solubility differential between the salt and free acid forms.

Recrystallization Solvent Selection

-

Primary Solvent : Methanol or Ethanol . High solubility at boiling point, significantly lower at

. -

Anti-Solvent : Water . The compound is sparingly soluble in acidic water. Adding water to a hot ethanolic solution induces controlled crystallization.

References

-

Thermodynamic Modeling (Apelblat) : Solubility and Thermodynamic Modeling of 4-methoxybenzoic acid in Pure Solvents. ResearchGate (Snippet 1.7). Available at: [Link].

- Purification Methodologies: Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile (Related Patent EP2901857A1). Google Patents.

-

General Solubility Protocol : Solubility of Organic Compounds. University of Calgary Chemistry Guide. Available at: [Link].

Navigating the Safety Landscape of 5-Chloro-4-(trifluoromethyl)picolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel chemical entities are the building blocks of innovation. Among these, 5-Chloro-4-(trifluoromethyl)picolinic acid, a halogenated pyridine derivative, presents a unique scaffold for the design of new therapeutic agents. However, its handling and use in a laboratory setting demand a thorough understanding of its potential hazards and safety protocols. This technical guide provides a comprehensive overview of the available safety information for 5-Chloro-4-(trifluoromethyl)picolinic acid, synthesized from supplier data and analysis of structurally similar compounds, to ensure the well-being of researchers and the integrity of their work.

Chemical Identification and Physical Properties

A clear identification of the chemical substance is the first step in any safety assessment. The properties of 5-Chloro-4-(trifluoromethyl)picolinic acid are summarized below.

| Identifier | Value | Source |

| Chemical Name | 5-Chloro-4-(trifluoromethyl)picolinic acid | Aladdin Scientific[1] |

| CAS Number | 796090-31-8 | Aladdin Scientific[1] |

| Molecular Formula | C₇H₃ClF₃NO₂ | Aladdin Scientific[1] |

| Molecular Weight | 225.55 g/mol | Aladdin Scientific[1] |

| Purity | Typically ≥98% | Aladdin Scientific[1] |

Note: A comprehensive Safety Data Sheet (SDS) for 5-Chloro-4-(trifluoromethyl)picolinic acid was not publicly available at the time of this writing. The information presented herein is a consolidation of available data for the specified compound and its structural isomers and should be used as a precautionary guide.

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for 5-Chloro-4-(trifluoromethyl)picolinic acid is not definitively established, data from structurally related compounds, such as its isomers, provide valuable insight into its potential hazards. The following is a probable GHS classification based on these analogs.

Anticipated GHS Hazard Pictograms:

Caption: Anticipated GHS pictograms for 5-Chloro-4-(trifluoromethyl)picolinic acid.

Signal Word: Warning

Anticipated Hazard Statements:

Based on data for positional isomers and related molecules, the following hazard statements are likely applicable:

-

H302: Harmful if swallowed. [2]

-

H332: Harmful if inhaled. [2]

-

H335: May cause respiratory irritation. [2]

Precautionary Statements:

The following precautionary statements are recommended for handling 5-Chloro-4-(trifluoromethyl)picolinic acid:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]

-

P264: Wash skin thoroughly after handling. [4]

-

P270: Do not eat, drink or smoke when using this product. [4]

-

P271: Use only outdoors or in a well-ventilated area. [4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [4]

-

P302+P352: IF ON SKIN: Wash with plenty of water. [5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed. [5]

-

P501: Dispose of contents/container to an approved waste disposal plant. [5]

First-Aid Measures: A Step-by-Step Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on best practices for handling irritant and potentially toxic chemical compounds.

Caption: Emergency first-aid workflow for exposure to 5-Chloro-4-(trifluoromethyl)picolinic acid.

Handling and Storage: A Proactive Approach to Safety

Proper handling and storage procedures are paramount to minimizing the risk of exposure and ensuring the stability of the compound.

Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.

Toxicological Information: An Area for Further Investigation

The toxicological properties of 5-Chloro-4-(trifluoromethyl)picolinic acid have not been fully investigated.[7] The anticipated hazard classifications are based on data from structurally similar compounds. Researchers should exercise caution and assume the compound is potentially harmful upon ingestion, inhalation, and skin contact.

Key Toxicological Endpoints (Inferred):

-

Acute Oral Toxicity: Likely harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][3]

-

Acute Inhalation Toxicity: May be harmful if inhaled, causing respiratory tract irritation.[2]

Accidental Release Measures and Disposal

A clear and practiced protocol for accidental releases is essential for laboratory safety.

Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.

-

Clean: Clean the spill area with a suitable solvent, followed by soap and water.

-

Decontaminate: Decontaminate all equipment used in the cleanup.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[7]

Conclusion

While 5-Chloro-4-(trifluoromethyl)picolinic acid holds promise as a building block in medicinal chemistry, a comprehensive understanding of its safety profile is still emerging. By adhering to the precautionary measures outlined in this guide, based on the best available data for this compound and its structural analogs, researchers can mitigate potential risks and foster a safe and productive laboratory environment. It is imperative to treat this compound with the caution afforded to all new chemical entities and to seek out any new safety information as it becomes available.

References

- Aladdin Scientific. (n.d.). 5-Chloro-4-(trifluoromethyl)picolinic acid, min 98%, 100 mg.

- Apollo Scientific. (n.d.). 6-(4-Trifluoromethoxyphenyl)picolinic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- Fisher Scientific. (2015, September 30). 5 - SAFETY DATA SHEET.

- Spectrum Chemical. (2022, January 31). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Trifluoromethanesulfonic Acid.

- Capot Chemical. (2011, August 23). MSDS of 4-Trifluoromethylpicolinic acid.

- BLD Pharm. (n.d.). 80194-68-9|3-Chloro-5-(trifluoromethyl)picolinic acid.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 80194-68-9|3-Chloro-5-(trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. capotchem.com [capotchem.com]

The Trifluoromethyl-Picolinates: A Technical Guide to a Class-Defining Scaffold in Agrochemicals and Pharmaceuticals

A Foreword for the Modern Researcher: The introduction of a trifluoromethyl group into an organic molecule is a well-established strategy for modulating its physicochemical and biological properties. When this powerful moiety is appended to the picolinic acid scaffold, a class of compounds with remarkable utility emerges. This guide provides a comprehensive exploration of the discovery, history, synthesis, and application of trifluoromethyl-substituted picolinic acids, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will traverse the historical landscape from their agrochemical origins to their contemporary role as vital intermediates in the synthesis of modern pharmaceuticals.

Genesis: A Tale of Two Industries

The story of trifluoromethyl-substituted picolinic acids is not a linear progression but rather a convergence of advancements in fluorine chemistry and the distinct needs of the agricultural and pharmaceutical sectors. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898.[1] However, it was not until 1947 that the introduction of a trifluoromethyl group into a pyridine ring was first reported, laying the foundational chemistry for the compounds of interest.[1]

The Agrochemical Revolution: The Rise of Picolinate Herbicides

The mid-20th century witnessed a revolution in agriculture, with synthetic chemistry providing powerful new tools for crop protection. The Dow Chemical Company was at the forefront of this movement, discovering and developing the picolinic acid class of herbicides.[2][3] These compounds, most notably Picloram (introduced in the 1960s) and Clopyralid (1975), are synthetic auxins.[2] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their demise.[2][3]

While these early picolinate herbicides were highly effective, the drive for improved potency, selectivity, and environmental profiles continued. This led to extensive research into modifying the picolinic acid core. The incorporation of the trifluoromethyl group was a logical step, leveraging its strong electron-withdrawing nature to influence the molecule's interaction with its biological target. This exploration culminated in the development of a new generation of highly effective herbicides. More recently, Dow AgroSciences (now Corteva Agriscience) discovered the 6-aryl-picolinate herbicides, Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), in 2005 and 2010, respectively.[4] These compounds represent a significant advancement in auxin herbicide technology.[4][5][6]

A New Frontier: Pharmaceutical Intermediates

More recently, trifluoromethyl-substituted picolinic acids have emerged as crucial building blocks in the pharmaceutical industry. Their unique electronic and steric properties make them valuable scaffolds for the synthesis of complex drug molecules. A notable example is their use as intermediates in the preparation of compounds for the treatment of respiratory disorders, as highlighted in patents from Vertex Pharmaceuticals.[7][8][9][10][11] For instance, (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound for treating respiratory ailments, utilizes a trifluoromethyl-substituted picolinic acid core.[9]

The Synthetic Arsenal: Crafting Trifluoromethyl-Picolinic Acids

The synthesis of trifluoromethyl-substituted picolinic acids has evolved, driven by the need for efficient and scalable routes to these valuable compounds. The primary strategies involve either the introduction of a trifluoromethyl group onto a pre-existing pyridine ring followed by carboxylation, or the construction of the trifluoromethyl-pyridine ring system from acyclic precursors.

Key Synthetic Intermediates: The Gateway to Picolinic Acids

A common and crucial intermediate in the synthesis of many trifluoromethyl-substituted picolinic acids is 2-chloro-5-(trifluoromethyl)pyridine . Its preparation is a key first step, and various methods have been developed for its synthesis. One established route involves the chlorination of 3-picoline, followed by fluorination.[1][12]

A generalized synthetic pathway to a trifluoromethyl-substituted picolinic acid from 3-picoline can be visualized as follows:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

- 6. agribusinessglobal.com [agribusinessglobal.com]

- 7. patents.justia.com [patents.justia.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US5145684A - Surface modified drug nanoparticles - Google Patents [patents.google.com]

- 10. Vertex Pharmaceuticals sees highest filings and grants during May in Q2 2024 [pharmaceutical-technology.com]

- 11. patents.justia.com [patents.justia.com]

- 12. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

mechanism of action for picolinic acid-based herbicides

Technical Guide for Agrochemical R&D Professionals

Executive Summary

Picolinic acid herbicides (e.g., picloram, clopyralid, aminopyralid) represent a specialized subclass of synthetic auxins (WSSA Group 4). While they share a broad mode of action with phenoxy-carboxylates (like 2,4-D), their molecular pharmacology is distinct. Unlike 2,4-D, which primarily targets the TIR1 receptor, picolinic acids exhibit high affinity for the AFB5 (Auxin Signaling F-Box 5) homolog. This guide dissects the molecular "molecular glue" mechanism, the downstream physiological "death cascade" involving Abscisic Acid (ABA), and provides validated protocols for assessing efficacy and resistance.

Part 1: Molecular Pharmacology

The Receptor: AFB5 vs. TIR1

The efficacy of picolinic acids relies on their role as an interfacial ligand between the F-box protein receptor (TIR1/AFB family) and the Aux/IAA transcriptional repressor.

Expert Insight: In drug design, specificity is paramount. Research indicates that while 2,4-D binds TIR1 and AFB5 with similar affinity, picolinic acids like picloram are significantly more potent against AFB5 . This structural preference explains the lack of cross-resistance in certain weed biotypes—a mutation in TIR1 may confer resistance to 2,4-D but leave the plant susceptible to picloram.

The "Molecular Glue" Mechanism[1][2][3][4][5]

-

Ligand Binding: The herbicide enters the nucleus and binds to the bottom of the hydrophobic pocket of the SCF^AFB5 complex (Skp1-Cullin-F-box).

-

Surface Modification: The herbicide acts as a "molecular glue," altering the surface topography of the receptor.

-

Co-Receptor Recruitment: This new surface recruits Aux/IAA repressors (e.g., IAA7, IAA17) with high affinity.

-

Ubiquitination: The SCF complex transfers ubiquitin from an E2 enzyme to the Aux/IAA repressor.

-

Proteasomal Degradation: The 26S proteasome recognizes the poly-ubiquitin chain and degrades the Aux/IAA repressor, releasing Auxin Response Factors (ARFs) to initiate transcription.

Visualization: The Ubiquitin-Proteasome Pathway

Caption: The SCF-AFB5 complex utilizes the herbicide as a stabilizing ligand to recruit and ubiquitinate Aux/IAA repressors, triggering gene expression.

Part 2: Physiological Manifestations (The Death Cascade)

The molecular event triggers a chaotic physiological response. It is not the "growth" that kills the plant, but the secondary metabolic imbalance.

The ABA/Ethylene Hypothesis

Historically, ethylene was considered the primary agent of death. However, modern consensus (Grossmann, 2010; McCauley et al., 2020) points to Abscisic Acid (ABA) as the terminal executioner.

-

Gene Overexpression: Deregulated ARFs drive the expression of ACS (ACC synthase) and NCED (9-cis-epoxycarotenoid dioxygenase).

-

Ethylene Production: ACS upregulation leads to massive ethylene evolution.

-

ABA Accumulation: Ethylene stimulates NCED, the rate-limiting step in ABA biosynthesis.

-

Stomatal Closure: High ABA levels force stomata to close, halting carbon assimilation.

-

ROS Generation: With the Calvin cycle stalled but light reactions continuing, electrons have nowhere to go. This leads to the formation of Reactive Oxygen Species (ROS) like hydrogen peroxide and singlet oxygen.

-

Tissue Necrosis: Oxidative stress destroys membrane integrity, leading to vascular collapse and plant death.

Data Summary: Comparative Physicochemical Properties

| Compound | Chemical Family | Primary Receptor Target | Soil Half-Life (Avg) | Systemic Mobility |

| Picloram | Pyridine carboxylic acid | AFB5 > TIR1 | 90 days | High (Phloem/Xylem) |

| Clopyralid | Pyridine carboxylic acid | AFB5 | 40 days | High |

| 2,4-D | Phenoxy carboxylic acid | TIR1 ≥ AFB5 | 10 days | Moderate |

| Dicamba | Benzoic acid | TIR1/AFB5 | 14 days | Moderate |

Part 3: Experimental Protocols

To validate these mechanisms in a development pipeline, we employ two tiers of assay: Molecular Interaction and Whole-Plant Physiology .

Protocol A: Yeast Two-Hybrid (Y2H) Interaction Assay

Purpose: To quantify the binding affinity of a new picolinic analog to the AFB5 receptor.

Reagents:

-

Yeast strain (e.g., Y2HGold).

-

Vectors: pGADT7 (AD-Aux/IAA) and pGBKT7 (BD-AFB5).

-

Selection Media: SD/-Leu/-Trp (DDO) and SD/-Leu/-Trp/-His/-Ade (QDO).

Workflow:

-

Transformation: Co-transform yeast with BD-AFB5 and AD-Aux/IAA plasmids.

-

Plating: Plate on DDO media to select for successful co-transformation. Incubate at 30°C for 3 days.

-

Induction: Transfer colonies to liquid culture.

-

Treatment: Spot yeast cultures onto QDO plates containing a gradient of the test herbicide (0.1 µM – 100 µM).

-

Observation: Growth on QDO indicates the herbicide successfully facilitated the AFB5-Aux/IAA interaction (reconstituting the transcription factor for histidine/adenine synthesis).

-

Quantification: Use

-galactosidase liquid assay for quantitative binding metrics.

Protocol B: Arabidopsis Root Inhibition Bioassay

Purpose: To determine the physiological IC50 and assess cross-resistance.

Self-Validating Control: Always include a tir1-1 mutant (resistant to 2,4-D but susceptible to picloram) and an afb5 mutant (resistant to picloram) to validate the compound's specificity.

Steps:

-

Sterilization: Surface sterilize Arabidopsis thaliana seeds (Col-0, tir1, afb5) using 70% ethanol and 1% bleach.

-

Stratification: Plate seeds on 0.5x MS agar plates. Stratify at 4°C for 2 days to synchronize germination.

-

Treatment: Transfer seedlings (4 days post-germination) to vertical plates containing herbicide concentrations (0, 10, 50, 100, 500, 1000 nM).

-

Growth: Grow vertically for 72 hours under 16h light/8h dark cycle.

-

Measurement: Scan plates on a high-resolution flatbed scanner. Use ImageJ (NeuronJ plugin) to measure primary root elongation.

-

Analysis: Calculate Relative Root Elongation (RRE) = (Length_treated / Length_control) × 100. Plot dose-response curves using a log-logistic model.

Visualization: Experimental Logic Flow

Caption: Workflow for categorizing novel auxinic herbicides based on receptor specificity and physiological response.

Part 4: Selectivity & Resistance

Selectivity Mechanisms

Why do picolinic acids kill thistles but spare grasses?

-

Metabolic Detoxification: Tolerant crops (e.g., corn, wheat) rapidly conjugate the herbicide into glucose esters or aspartate conjugates, rendering them inactive.

-

Vascular Transport: In resistant species, phloem loading is often restricted, preventing the herbicide from reaching the apical meristems.

Resistance Evolution

Resistance to picolinic acids is increasing, primarily driven by:

-

Target Site Mutation: Deletions or SNPs in the AFB5 gene (e.g., in Kochia scoparia) reduce herbicide binding affinity.

-

Non-Target Site Resistance (NTSR): Enhanced metabolism via Cytochrome P450s or GSTs.

References

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1][2][3] Nature, 446, 640–645.[3][4] Link

-

Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 confer resistance to synthetic picolinate auxins and not to 2,4-D. Plant Physiology, 142(2), 542–552.[5] Link

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113–120. Link

-

McCauley, C. L., et al. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(12), 3412–3425. Link

-

Prigge, M. J., et al. (2016). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 5, e15432. Link

Sources

The Fluorine Effect: Trifluoromethylation of the Picolinic Acid Scaffold in Drug & Agrochemical Design

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) serves as a privileged scaffold in bioorganic chemistry, functioning as a bidentate chelator for metalloenzymes and a structural mimic of the plant hormone indole-3-acetic acid (IAA). The introduction of a trifluoromethyl (

This guide analyzes the mechanistic role of the

Physicochemical Foundations: The Electronic & Steric Shift

The bioactivity of trifluoromethyl-picolinic acids (

Acid-Base Modulation ( Shift)

The

| Property | Picolinic Acid (Unsubstituted) | 4-Trifluoromethyl-Picolinic Acid | Impact on Bioactivity |

| Pyridine N | ~5.2 | ~3.5 | Nitrogen becomes a weaker proton acceptor; remains neutral at lower pH, improving membrane permeability in acidic microenvironments. |

| Carboxylic Acid | ~1.0 | < 1.0 | Increased acidity ensures the carboxylate is fully ionized at physiological pH, maintaining electrostatic interactions with cationic receptor sites (e.g., Arg/Lys residues). |

| LogP (Lipophilicity) | ~0.7 | ~1.6 | Enhanced lipid solubility facilitates passive transport across plant cuticles and blood-brain barriers. |

| Dipole Moment | High | Altered | Vectorial change in dipole influences orientation in the binding pocket. |

Chelation Thermodynamics

Picolinic acid acts as an N,O-bidentate ligand for transition metals (

-

Sigma Donation: The

group withdraws density from the nitrogen lone pair, weakening the -

Selectivity: This reduction in binding affinity (

) prevents indiscriminate scavenging of essential metals (toxicity) while maintaining sufficient affinity for the catalytic zinc in metalloproteases, often improving the therapeutic index.

Agrochemical Dominance: The Auxin Receptor Switch

The most commercially significant application of the picolinic acid scaffold is in "synthetic auxin" herbicides (e.g., Picloram, Clopyralid, and the newer Halauxifen-methyl).

Mechanism of Action: The AFB5 Target

While natural auxin (IAA) binds primarily to the TIR1 receptor, 6-aryl-picolinates show high specificity for the AFB5 (Auxin Signaling F-Box 5) protein.[2] The

Signaling Pathway Visualization

The following diagram illustrates how

Figure 1: The

Synthetic Methodologies

Constructing the trifluoromethyl-picolinic acid core requires navigating the deactivated nature of the pyridine ring.

Primary Synthetic Routes

-

Cyclocondensation (De Novo Synthesis):

-

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Enamines/Cyanoacetamide.

-

Advantage: Allows regioselective placement of the

group (typically at C4 or C6). -

Mechanism: Hantzsch-type pyridine synthesis followed by oxidation/hydrolysis.

-

-

Radical Trifluoromethylation (Late-Stage Functionalization):

-

Reagents: Langlois’ Reagent (

) + Oxidant (TBHP) or Photoredox catalysis. -

Substrate: Picolinic acid or methyl picolinate.

-

Selectivity: Often favors the electron-deficient positions (C4/C6) via Minisci-type radical addition.

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthesis of 4-trifluoromethylpicolinic acid from acyclic precursors.

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)picolinic Acid

Rationale: This protocol utilizes a cyclocondensation approach to build the pyridine ring with the

-

Cyclization:

-

Dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and Cyanoacetamide (1.0 eq) in ethanol.

-

Add KOH (1.1 eq) and reflux for 12 hours.

-

Acidify with HCl to precipitate 3-cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine .

-

-

Aromatization/Chlorination:

-

Treat the dihydroxy intermediate with

(excess) and -

Quench on ice to obtain 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine .

-

-

Reduction & Hydrolysis:

-

Perform hydrogenolysis using Pd/C (10%) in methanol under

(3 atm) with Triethylamine to remove chloro groups. -

Reflux the resulting nitrile in 6M HCl for 6 hours to hydrolyze the cyano group to the carboxylic acid.

-

Purification: Recrystallize from water/ethanol.

-

Protocol B: Arabidopsis Root Growth Inhibition Assay (Bioactivity)

Rationale: This assay quantifies the auxinic activity of the compound by measuring the inhibition of primary root elongation, a classic response to auxin overdose mediated by AFB5.

-

Preparation:

-

Sterilize Arabidopsis thaliana (Col-0 wild type and afb5 mutant) seeds.

-

Prepare MS (Murashige & Skoog) agar plates containing the test compound (

-picolinic acid) at concentrations: 0, 0.1, 1, 10, 100

-

-

Growth:

-

Plate seeds and stratify at 4°C for 2 days.

-

Grow vertically in a growth chamber (16h light/8h dark) at 22°C for 7 days.

-

-

Analysis:

-

Photograph plates.

-

Measure primary root length using ImageJ software.

-

Calculation: Determine

(concentration inhibiting 50% growth). -

Validation: The afb5 mutant should show significant resistance (higher

) compared to wild-type if the compound targets the AFB5 receptor.

-

References

-

Synthesis of Trifluoromethylpyridines

- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Source: Journal of Pesticide Science, 2020.

-

URL:[Link]

-

Auxin Receptor Specificity

-

Herbicidal Activity & SAR

-

Electronic Effects of Trifluoromethyl

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Source: Pharmaceuticals (MDPI), 2023.

-

URL:[Link]

-

pKa Data Compilation

- Title: pKa values in organic chemistry – making maximum use of the available d

- Source: Tetrahedron Letters, 2018 (via UT.ee).

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Picolinic Acid Scaffolds in Targeted Protein Degradation: Engineering High-Affinity VHL Ligands

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Structural role, synthetic integration, and pharmacological optimization of picolinic acid derivatives in VHL-recruiting PROTACs.

Executive Summary

The transition from occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders) has centered on the recruitment of E3 ubiquitin ligases.[1] Among these, the Von Hippel-Lindau (VHL) tumor suppressor is a premier recruitment terminal. While the hydroxyproline (Hyp) core is the non-negotiable anchor for VHL binding, the Left-Hand Side (LHS) capping group determines potency, selectivity, and physicochemical properties.

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives have emerged as privileged "building blocks" for this LHS motif. By forming a picolinamide cap, these moieties engage in critical hydrogen bonding and electrostatic interactions with the Arg107 residue of VHL, significantly enhancing binding affinity (

The VHL Ligand Pharmacophore: Anatomy of Recruitment

To understand the utility of picolinic acids, one must deconstruct the VHL ligand. High-affinity VHL ligands are peptidomimetics of the Hypoxia-Inducible Factor 1

Structural Components

A standard VHL ligand comprises three distinct domains:

| Domain | Function | Canonical Structure |

| Core (Anchor) | Essential for primary recognition. | (4R)-Hydroxyproline (Hyp ) |

| Linker (Spacer) | Positions the cap; mimics the peptide backbone. | tert-Leucine (t-Leu ) |

| LHS (Cap) | The Optimization Zone. Enhances affinity via Arg107 interaction. | Picolinic Acid / Heteroaryl Amide |

| RHS (Exit Vector) | Attachment point for the PROTAC linker. | Functionalized Benzyl group |

The Mechanistic Role of Picolinic Acid

The "Left-Hand Side" (LHS) pocket of VHL is defined by residues Arg107 , Asn67 , and His110 . Early ligands used a simple acetyl group at the N-terminus of the t-Leu residue, resulting in modest affinity.

Replacing the acetyl group with a picolinamide (derived from picolinic acid) introduces a heteroaromatic system capable of:

-

Hydrogen Bonding: The amide carbonyl accepts a hydrogen bond from the backbone NH of His110.

-

Electrostatic Interaction: The pyridine nitrogen (N1) and the amide oxygen form a planar "pincer" motif that electrostatically complements the guanidinium group of Arg107 .

-

Lipophilic Contacts: The aromatic ring fills the hydrophobic sub-pocket adjacent to Phe91.

Visualization: VHL Ligand Interaction Map

Caption: Interaction map highlighting the critical electrostatic and hydrogen-bonding network between the Picolinamide Cap and VHL residues Arg107/His110.

Structure-Activity Relationship (SAR)

The picolinic acid scaffold is robust, but subtle modifications can drastically alter binding affinity (

The "Heteroatom" Effect

Comparing the picolinic acid cap to isosteres reveals the importance of the pyridine nitrogen.

-

Benzamide (Phenyl cap): Lacks the ring nitrogen. Weaker interaction with Arg107.

-

Picolinamide (Pyridine-2-cap): ~5-10x improvement in affinity over benzamide due to the N...H-N(Arg) interaction.

-

Nicotinamide (Pyridine-3-cap): Loss of activity. The nitrogen is positioned incorrectly to engage Arg107, disrupting the binding pose.

Substituent Effects (5-Position)

The 5-position of the picolinic acid ring is a "sweet spot" for optimization.

-

5-Methylpicolinic acid: Often yields higher affinity than the unsubstituted parent. The methyl group displaces a conserved water molecule or engages in van der Waals contact with hydrophobic residues.

-

5-Fluoropicolinic acid: Modulates the pKa of the ring nitrogen and improves metabolic stability without imposing steric clash.

Table 1: Comparative Potency of VHL Ligand Capping Groups (Representative values based on standard VHL-binding assays)

| Capping Group (LHS) | Structure | Relative Affinity | Key Interaction |

| Acetyl | 1x (Baseline) | Weak hydrophobic filling | |

| Benzamide | ~10x | Hydrophobic filling (Phe91) | |

| Picolinamide | ~50x | Arg107 Electrostatic + H-bond | |

| 4-Methylthiazole | (VH032 motif) | ~100x | Optimized shape complementarity |

Note: While 4-methylthiazole (VH032) is the industry standard, picolinic acid derivatives remain vital for diversifying IP space and tuning physicochemical properties (e.g., solubility).

Synthetic Strategies

Integrating picolinic acid building blocks into a VHL ligand is a straightforward amide coupling, but sequence matters to prevent epimerization of the sensitive tert-leucine and hydroxyproline stereocenters.

Retrosynthetic Analysis

The VHL ligand is typically assembled from C-terminus to N-terminus (Solution Phase) or on-resin (Solid Phase).

-

Building Block A: Picolinic Acid (or derivative).[2][3][4][5]

-

Building Block B: L-tert-Leucine (protected).

-

Building Block C: (2S,4R)-4-Hydroxyproline (protected).

Protocol: Synthesis of Picolinamide-VHL Fragment

Objective: Couple 5-methylpicolinic acid to the H-Thr-Hyp-RHS core.

Reagents:

-

5-Methylpicolinic acid (1.1 eq)

-

HATU (1.2 eq) or COMU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve 5-methylpicolinic acid in DMF. Add HATU and DIPEA. Stir for 5 minutes at

to form the active ester.-

Why? Pre-activation minimizes racemization of the incoming amine component.

-

-

Coupling: Add the amine-bearing VHL core fragment (e.g.,

-tLeu-Hyp-...). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with

(to remove DMF), saturated -

Purification: Flash column chromatography (DCM/MeOH gradient). Picolinamides are polar; ensure the gradient reaches 10% MeOH if necessary.

Synthesis Workflow Diagram

Caption: Standard amide coupling workflow for capping VHL ligands with picolinic acid derivatives.

Experimental Validation

Once synthesized, the picolinamide-capped ligand must be validated for binding affinity. The industry standard is Fluorescence Polarization (FP) .

Fluorescence Polarization (FP) Assay

Principle: A fluorescently labeled HIF-1

Protocol:

-

Protein: Recombinant VCB complex (VHL-ElonginB-ElonginC).

-

Probe: FAM-labeled HIF-1

peptide ( -

Procedure:

-

Incubate VCB (concentration

of probe) with FAM-HIF (10 nM) in assay buffer (PBS, 0.05% Tween-20). -

Titrate the Picolinamide-VHL ligand (serial dilution, e.g., 10

M to 0.1 nM). -

Incubate for 30 mins at RT.

-

Read FP (Ex 485 nm / Em 535 nm).

-

-

Analysis: Plot mP vs. log[Ligand]. Fit to a sigmoidal dose-response curve to determine

. Convert to

Self-Validating Check:

-

Positive Control: Include unlabeled HIF peptide or VH032.

-

Negative Control: Use the cis-Hyp epimer of your ligand (should show no binding). If the cis-epimer binds, your assay has non-specific artifacts.

References

-

Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link

-

Galdeano, C., et al. (2014).[6] "Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit." Journal of Medicinal Chemistry. Link

-

Frost, J., et al. (2016). "Potent and Selective Chemical Probe of Hypoxic Signaling Downstream of HIF-α Hydroxylation via VHL Inhibition." Nature Communications. Link

-

Soares, P., et al. (2018). "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe VH298." Journal of Medicinal Chemistry. Link

-

Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. Link

Sources

- 1. chempep.com [chempep.com]

- 2. An in vitro study of the effect of picolinic acid on metal translocation across lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enhanced Degradation of Micropollutants in a Peracetic Acid-Fe(III) System with Picolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]